molecular formula C11H8F2O B11903808 1-(Difluoromethyl)-5-naphthol

1-(Difluoromethyl)-5-naphthol

Katalognummer: B11903808
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: JIXOQNDVTIKSRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-5-naphthol is a chemical compound characterized by the presence of a difluoromethyl group attached to a naphthol structure

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethyl)-5-naphthol typically involves the introduction of the difluoromethyl group into the naphthol structure. One common method is the nucleophilic difluoromethylation of naphthol derivatives using difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions, making it suitable for large-scale industrial production . Another approach involves the use of difluorocarbene reagents, which can insert the difluoromethyl group into the naphthol structure through a radical mechanism .

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-5-naphthol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism by which 1-(Difluoromethyl)-5-naphthol exerts its effects involves interactions with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of specific pathways, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-5-naphthol can be compared to other difluoromethylated compounds, such as difluoromethylbenzene and difluoromethylphenol. While these compounds share the difluoromethyl group, their chemical and physical properties differ due to the varying structures of the aromatic rings. For instance, difluoromethylbenzene is more hydrophobic compared to this compound, which has a hydroxyl group that increases its hydrophilicity . This difference in properties highlights the uniqueness of this compound and its specific applications in research and industry.

Eigenschaften

Molekularformel

C11H8F2O

Molekulargewicht

194.18 g/mol

IUPAC-Name

5-(difluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11,14H

InChI-Schlüssel

JIXOQNDVTIKSRN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC=C2O)C(=C1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.